![molecular formula C7H7IN4 B12850726 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance reaction efficiency and reduce production costs. Additionally, the development of continuous flow processes can further optimize industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaN3, KCN
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of azides or nitriles.
Scientific Research Applications
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the RORγt receptor and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:
5-Methyl triazolo pyrimidin-7-ol: This compound has a similar triazolo structure but differs in the presence of a hydroxyl group and a pyrimidine ring.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Another related compound with a tetraazaindene structure and a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7IN4 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) |
InChI Key |
ILUXMBAXPBKUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


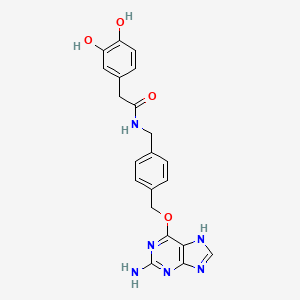
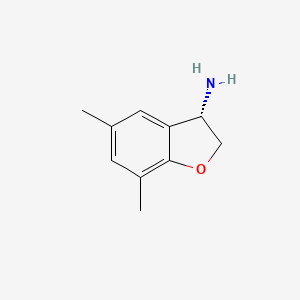

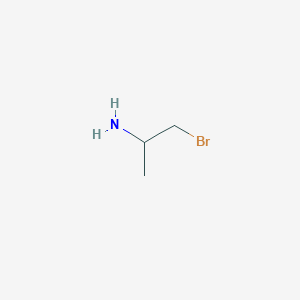

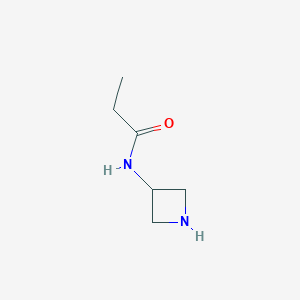

![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
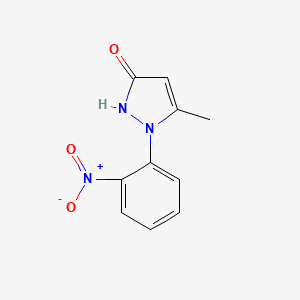
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)


![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)

